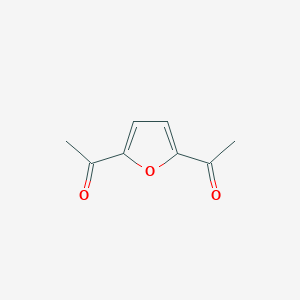

2,5-Diacetylfuran

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(5-acetylfuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5(9)7-3-4-8(11-7)6(2)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJULPPMMCXMWJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(O1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407546 | |

| Record name | 2,5-Diacetylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38071-72-6 | |

| Record name | 2,5-Diacetylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Diacetylfuran

Classical and Established Synthetic Routes

Traditional methods for synthesizing 2,5-diacetylfuran predominantly rely on well-established organic reactions, including the acylation of furan (B31954) and the chemical modification of pre-existing furan derivatives.

Acylation of Furan and its Precursors

The direct diacylation of furan through the Friedel-Crafts reaction is a primary route to this compound. This electrophilic aromatic substitution reaction typically involves reacting furan with an acylating agent in the presence of a Lewis acid catalyst. Acetic anhydride (B1165640) is a commonly employed acylating agent for this transformation.

The reaction is sensitive to conditions, as furan is prone to polymerization under strongly acidic conditions. stackexchange.com Therefore, milder catalysts are often preferred over more reactive ones like aluminum chloride (AlCl₃). stackexchange.com The mechanism generally follows the Eley-Rideal model, where one reactant molecule adsorbs onto the catalyst surface and then reacts with a second molecule from the bulk phase. researchgate.net

While the monoacylation of furan to produce 2-acetylfuran (B1664036) is highly selective, achieving diacylation to this compound can be more challenging and may result in it being a minor product. google.com However, specific methodologies have been developed to favor the formation of the diacetylated product. For instance, a method for the diacetylation of furan has been reported as the first step in a two-step synthesis of 2,5-furandicarboxylic acid dimethyl ester.

| Acylating Agent | Catalyst/Conditions | Product(s) | Notes |

|---|---|---|---|

| Acetic Anhydride | Lewis Acids (e.g., BF₃) stackexchange.com | 2-Acetylfuran, this compound | Furan is sensitive to strong acids, leading to potential polymerization. stackexchange.com Milder catalysts are preferred. |

| Acetic Anhydride | H-beta zeolite | 2-Acetylfuran (high selectivity) | Continuous liquid-phase reaction. rsc.org |

| Acetic Anhydride | Chromium-exchanged dodecatungstophosphoric acid on K-10 | 2-Acetylfuran (88% conversion, 100% selectivity) | Solventless green process. researchgate.net |

Transformation of Substituted Furan Derivatives

An alternative approach to this compound involves the chemical modification of furan compounds that already possess one or more substituents. A logical precursor is 2-acetylfuran, which can undergo a second Friedel-Crafts acylation. The acetyl group is a deactivating group, which makes the second acylation more difficult than the first. However, it directs the incoming electrophile to the vacant 5-position, leading to the desired 2,5-disubstituted product.

Another potential pathway involves the transformation of other 2,5-disubstituted furans. For example, 2,5-furandicarboxylic acid (FDCA) can be synthesized from 2-furoic acid. uniurb.itnih.gov While not a direct conversion to this compound, FDCA represents a key furanic intermediate that could potentially be converted to the target molecule through subsequent chemical steps, such as conversion to the diacyl chloride followed by reaction with an appropriate organometallic reagent.

The synthesis of pyrrole (B145914) compounds from 2,5-dimethylfuran (B142691) has been demonstrated through an acid-catalyzed ring-opening reaction to form 2,5-hexanedione, followed by reaction with a primary amine. wikipedia.org This highlights the reactivity of the furan ring in substituted derivatives and the potential for various chemical transformations.

Organometallic-Mediated Synthesis Approaches

Organometallic reagents, such as organolithium and Grignard reagents, are powerful tools in organic synthesis for the formation of carbon-carbon bonds. rsc.orgmasterorganicchemistry.comsemanticscholar.org A plausible, though not extensively documented, synthetic route to this compound could involve the use of these reagents.

This approach would likely entail the di-metalation of the furan ring at the 2 and 5 positions. Furan can be deprotonated at these positions by strong bases like organolithium compounds. The resulting 2,5-dilithiofuran or a corresponding di-Grignard reagent could then be reacted with a suitable acetylating agent, such as acetyl chloride or acetic anhydride, to introduce the two acetyl groups. The high reactivity of organolithium and Grignard reagents necessitates careful control of reaction conditions, including the use of anhydrous solvents and inert atmospheres, to prevent unwanted side reactions.

Sustainable and Bio-based Production of this compound

With a growing emphasis on green chemistry and the utilization of renewable resources, significant research has been directed towards producing valuable chemicals from biomass.

Catalytic Conversion from Biomass-Derived Intermediates

Biomass, particularly lignocellulosic materials, can be processed to yield a variety of platform molecules, including furan-based compounds. scispace.com These bio-derived intermediates can then serve as starting materials for the synthesis of more complex chemicals like this compound.

Carbohydrates, such as fructose (B13574) and glucose, are abundant components of biomass. mdpi.com Through acid-catalyzed dehydration, these sugars can be converted into 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical. mdpi.com HMF is a versatile intermediate that can be transformed into a range of other valuable furan derivatives, including 2,5-diformylfuran (DFF), 2,5-furandicarboxylic acid (FDCA), and 2,5-dimethylfuran (DMF). scispace.comnih.govgoogle.comrsc.org

While a direct, one-pot conversion of carbohydrates to this compound is not yet well-established, multi-step synthetic pathways originating from these bio-based furans are conceivable. For instance, HMF can be converted to 2,5-bis(hydroxymethyl)furan (BHMF). rsc.org The hydroxyl groups of BHMF could then be transformed into leaving groups, followed by a reaction sequence to introduce the acetyl functionalities. Another potential route could involve the conversion of FDCA, obtainable from HMF, into its corresponding diacyl chloride, which could then be reacted with an organocuprate reagent, such as lithium dimethylcuprate, to yield this compound. These pathways, while requiring multiple steps, offer a renewable-by-design approach to the synthesis of this furanic ketone.

| Biomass Feedstock | Key Intermediate | Potential Subsequent Transformations to this compound |

|---|---|---|

| Fructose, Glucose | 5-Hydroxymethylfurfural (HMF) | Conversion to 2,5-furandicarboxylic acid (FDCA), followed by conversion to diacyl chloride and reaction with organometallic reagents. |

| Fructose, Glucose | 5-Hydroxymethylfurfural (HMF) | Conversion to 2,5-bis(hydroxymethyl)furan (BHMF), functional group manipulation, and introduction of acetyl groups. |

Chemical Reactivity and Transformation Pathways of 2,5 Diacetylfuran

Oxidative and Reductive Transformations of 2,5-Diacetylfuran

The acetyl groups of this compound are primary sites for oxidative and reductive transformations, enabling the synthesis of various functionalized furan (B31954) derivatives.

The acetyl groups of this compound can undergo oxidation to yield carboxylic acid derivatives. One notable method for this transformation is the haloform reaction. This reaction proceeds by the exhaustive halogenation of the methyl groups of the acetyl moieties in the presence of a base, followed by cleavage of the resulting trihalomethyl ketone to form a carboxylate and a haloform (chloroform, bromoform, or iodoform). wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com This method provides a pathway to convert the terminal methyl ketones into carboxylic acids. youtube.com

Another potential oxidative transformation is the Baeyer-Villiger oxidation, which converts ketones to esters. wikipedia.orgnih.govsigmaaldrich.comorganic-chemistry.orgslideshare.net This reaction typically employs peroxyacids or hydrogen peroxide as the oxidant. In the case of this compound, this reaction would be expected to yield the corresponding furan-2,5-diyl diacetate. The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org

| Oxidation Reaction | Reagents | Product | Key Features |

| Haloform Reaction | Halogen (Cl₂, Br₂, I₂), Base (e.g., NaOH) | Furan-2,5-dicarboxylic acid | Converts methyl ketones to carboxylic acids. wikipedia.orgmasterorganicchemistry.comyoutube.com |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) or H₂O₂ | Furan-2,5-diyl diacetate | Inserts an oxygen atom between the carbonyl carbon and the adjacent group. wikipedia.orgsigmaaldrich.com |

The carbonyl groups of this compound can be reduced to either hydroxyl groups or methylene (B1212753) groups, depending on the reducing agent and reaction conditions.

Reduction to the corresponding diol, 2,5-bis(1-hydroxyethyl)furan, can be achieved through catalytic hydrogenation or by using hydride reducing agents. Catalytic transfer hydrogenation has been effectively used for the reduction of similar furan derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-bis-(hydroxymethyl)furan (BHMF), utilizing catalysts such as Ru/Co₃O₄ with isopropanol (B130326) as the hydrogen source. mdpi.comresearchgate.netsemanticscholar.orgxjournals.com It is anticipated that similar conditions would be effective for the reduction of this compound.

For the complete reduction of the carbonyl groups to methylene groups, yielding 2,5-diethylfuran, harsher reduction methods are typically employed. The Clemmensen reduction, which uses zinc amalgam and concentrated hydrochloric acid, is effective for the reduction of ketones that are stable in strongly acidic conditions. cambridge.organnamalaiuniversity.ac.inwikipedia.orgyoutube.comslideshare.net An alternative for base-stable compounds is the Wolff-Kishner reduction, which involves the formation of a hydrazone followed by heating with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol. mdma.chwikipedia.orgunacademy.compharmaguideline.comnrochemistry.com

| Reduction Reaction | Reagents and Conditions | Product |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Ni, Ru) | 2,5-bis(1-hydroxyethyl)furan |

| Clemmensen Reduction | Zn(Hg), conc. HCl | 2,5-diethylfuran |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | 2,5-diethylfuran |

Derivatization and Functionalization Strategies for this compound

The reactivity of the carbonyl centers and the adjacent α-carbons in this compound allows for a wide array of derivatization and functionalization reactions.

The carbonyl groups of this compound readily undergo condensation reactions with primary amines to form Schiff bases, also known as imines. nih.gov This reaction typically involves heating the diketone with two equivalents of a primary amine, often with acid catalysis. The formation of bis-imines from this compound and various primary amines provides a route to a diverse range of ligands for coordination chemistry and building blocks for polymers. mdpi.comderpharmachemica.comjournalajacr.com For instance, the reaction with substituted anilines would yield N,N'-(furan-2,5-diylbis(ethan-1-yl-1-ylidene))bis(arylamine) derivatives.

| Reactant Amine | Reaction Conditions | Product Type |

| Primary Alkylamine (R-NH₂) | Heat, optional acid catalyst | Bis(alkylimine) |

| Primary Arylamine (Ar-NH₂) | Heat, optional acid catalyst | Bis(arylimine) |

The α-carbons of the acetyl groups in this compound are acidic and can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a potent nucleophile and can react with electrophiles like alkyl halides in an SN2 reaction, leading to α-alkylation. youtube.com This reaction provides a method for introducing alkyl chains at the position adjacent to the carbonyl group, thereby extending the carbon framework of the molecule.

Similarly, the enolate of this compound can react with acylating agents, such as acid chlorides or anhydrides, to undergo α-acylation. This reaction introduces an additional acyl group at the α-position, leading to the formation of β-dicarbonyl compounds. These derivatives are valuable intermediates in organic synthesis.

| Reaction Type | Reagents | Product Type |

| α-Alkylation | 1. Strong base (e.g., LDA) 2. Alkyl halide (R-X) | 2,5-bis(1-alkylacetyl)furan |

| α-Acylation | 1. Strong base (e.g., LDA) 2. Acylating agent (RCOCl) | 2,5-bis(β-ketoacyl)furan |

Ring-Opening and Rearrangement Reactions of the Furan Moiety

The furan ring, a five-membered aromatic heterocycle, is susceptible to a variety of ring-opening and rearrangement reactions, typically promoted by acidic, oxidative, or photochemical conditions. In the case of this compound, the presence of two electron-withdrawing acetyl groups at the α-positions significantly influences the reactivity of the furan core. While specific studies on the ring-opening of this compound are not extensively documented, its behavior can be inferred from the well-established chemistry of other 2,5-substituted furans.

One of the most common transformations of the furan ring is its conversion to a 1,4-dicarbonyl compound, a reaction that is essentially the reverse of the Paal-Knorr furan synthesis. wikipedia.orgresearchgate.netorganic-chemistry.org The Paal-Knorr synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to a furan. wikipedia.orgorganic-chemistry.org Consequently, the acid-catalyzed hydrolysis of a furan derivative is expected to yield the corresponding 1,4-dicarbonyl compound. For this compound, this would theoretically lead to the formation of a hexane-2,3,5,6-tetraone, although the stability and isolation of such a polyketonic species would be challenging due to its propensity for enolization and further reactions.

Oxidative ring-opening of furans is another important transformation pathway. For instance, the epoxidation of 2,5-dimethylfuran (B142691) has been shown to yield hex-3-ene-2,5-dione through a ring-opening rearrangement. cardiff.ac.ukresearchgate.net This suggests that under similar oxidative conditions, this compound could undergo a parallel transformation. The reaction would likely proceed through an unstable epoxide intermediate, which then rearranges to an unsaturated 1,4-dicarbonyl compound.

Furan ring-opening reactions can also be initiated by other reagents. For example, a highly efficient method for the synthesis of 2,5-dicarbonyl-3-ene-phosphates has been developed through the FeCl3-catalyzed ring-opening reaction of furan with dialkyl phosphonates. rsc.org The applicability of such a methodology to this compound could provide a pathway to novel functionalized acyclic compounds.

The table below summarizes the expected products from the ring-opening of this compound based on the known reactivity of other furan derivatives.

| Reagent/Condition | Expected Intermediate/Product from this compound | Reference for Analogous Reaction |

| Acid-catalyzed hydrolysis | Hexane-2,3,5,6-tetraone (or its enol tautomers) | wikipedia.orgorganic-chemistry.org |

| Oxidizing agents (e.g., peroxy acids) | Unsaturated 1,6-dicarbonyl-2,5-diketone | cardiff.ac.ukresearchgate.net |

| FeCl3 / Dialkyl phosphonates | Acyclic phosphonate (B1237965) derivative | rsc.org |

It is important to note that the electron-withdrawing nature of the acetyl groups in this compound would likely decrease the electron density of the furan ring, making it less susceptible to electrophilic attack compared to electron-rich furans like 2,5-dimethylfuran. This could necessitate harsher reaction conditions to achieve ring-opening.

Polymerization and Oligomerization Precursors Derived from this compound

Furan derivatives, particularly 2,5-diformylfuran and 2,5-furandicarboxylic acid, have garnered significant attention as renewable building blocks for the synthesis of a wide range of polymers. kuleuven.becnrs.frresearchgate.net While direct polymerization of this compound is not widely reported, its chemical structure offers several avenues for its use as a monomer or a precursor to monomers for polymerization and oligomerization.

The two acetyl groups of this compound are reactive sites that can participate in various condensation reactions. For instance, in analogy to the polymerization of 2,5-diformylfuran with amines to form Schiff base polymers (polyimines), this compound could potentially react with diamines. researchgate.net The resulting polyketimines would be expected to exhibit interesting thermal and mechanical properties.

Furthermore, the methyl groups of the acetyl moieties can undergo aldol-type condensation reactions. For example, the aldol (B89426) condensation of 2,5-diformylfuran with acetone (B3395972) has been utilized to synthesize polyconjugated polymers. researchgate.net A similar strategy could be envisioned for this compound, potentially reacting with dialdehydes to yield polymers with extended conjugation.

Another approach to utilizing this compound in polymer synthesis involves its chemical modification to produce more conventional monomers. The acetyl groups can be oxidized to carboxylic acid groups, converting this compound into 2,5-furandicarboxylic acid (FDCA). FDCA is a well-established bio-based monomer used in the production of polyesters, such as poly(ethylene furanoate) (PEF), which is considered a promising alternative to petroleum-based poly(ethylene terephthalate) (PET). mdpi.com

Alternatively, reduction of the acetyl groups would yield 2,5-bis(1-hydroxyethyl)furan. This diol could then be used as a monomer in the synthesis of polyesters and polyurethanes through condensation with dicarboxylic acids or diisocyanates, respectively.

The table below outlines potential polymerization pathways starting from this compound and the resulting polymer types.

| Polymerization Strategy | Monomer(s) Derived from this compound | Resulting Polymer Type | Reference for Analogous Polymerization |

| Direct Polycondensation | This compound and a diamine | Polyketimine | researchgate.net |

| Aldol-type Polycondensation | This compound and a dialdehyde | Polyconjugated polymer | researchgate.net |

| Oxidation to Dicarboxylic Acid | 2,5-Furandicarboxylic acid (FDCA) | Polyester (e.g., with a diol) | mdpi.com |

| Reduction to Diol | 2,5-Bis(1-hydroxyethyl)furan | Polyester (e.g., with a dicarboxylic acid), Polyurethane (e.g., with a diisocyanate) | N/A |

The versatility of this compound as a precursor for various monomers highlights its potential in the development of novel, bio-based polymers. Further research into the polymerization reactions of this compound and its derivatives could lead to the creation of new materials with unique properties and applications.

Advanced Spectroscopic and Analytical Characterization of 2,5 Diacetylfuran and Its Chemical Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone for determining the structure of organic molecules by probing the magnetic environments of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR provide distinct yet complementary information about the molecular architecture of 2,5-diacetylfuran.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy offers insights into the types and number of hydrogen atoms present in a molecule, as well as their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The furan (B31954) ring, being aromatic, possesses two types of protons: those directly attached to the ring carbons and those within the methyl groups of the acetyl substituents.

Experimental data indicates that the furan ring protons appear as a singlet. The methyl protons of the two acetyl groups are also equivalent due to symmetry and appear as a singlet.

Table 4.1.1: Proton (¹H) NMR Spectroscopic Data for this compound

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| This compound | CDCl₃ | 400 | 7.24 | s | 2H | Furan ring CH |

| 2.59 | s | 6H | Acetyl CH₃ groups |

Data adapted from google.com. 's' denotes singlet.

The chemical shift of the furan ring protons at approximately 7.24 ppm is characteristic of aromatic protons, specifically those on a furan ring, which are slightly deshielded by the electronegative oxygen atom and the aromatic system. The singlet observed at 2.59 ppm corresponds to the six equivalent protons of the two methyl groups in the acetyl substituents, indicating their identical electronic environments.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the absence of ¹³C nuclei in the naturally abundant ¹²C isotope, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon environment. For this compound, the ¹³C NMR spectrum is expected to reveal signals for the furan ring carbons and the carbons of the acetyl groups.

Based on the structure and general ¹³C NMR chemical shift trends for similar compounds oregonstate.edulibretexts.org, the following assignments can be anticipated:

Furan Ring Carbons (C2 and C5): These carbons are directly bonded to the carbonyl carbons of the acetyl groups and are part of the aromatic furan ring. They are expected to appear as a signal in the highly deshielded region, typically above 150 ppm.

Furan Ring Carbons (C3 and C4): These carbons are situated between the oxygen atom and the substituted carbons, and are also part of the aromatic system. They are expected to resonate in the range of 110-120 ppm.

Carbonyl Carbons (C=O): The carbonyl carbons of the acetyl groups are highly deshielded due to the electronegativity of oxygen and their sp² hybridization. They are expected to appear in the characteristic carbonyl region, typically between 190 and 210 ppm.

Methyl Carbons (CH₃): The methyl carbons of the acetyl groups are aliphatic and are expected to resonate in the upfield region, generally between 20 and 30 ppm.

Table 4.1.2: Predicted Carbon-13 (¹³C) NMR Spectroscopic Data for this compound

| Compound | Solvent | Predicted Chemical Shift (δ, ppm) | Predicted Carbon Type |

| This compound | CDCl₃ | ~155-165 | Furan C2/C5 |

| ~115-125 | Furan C3/C4 | ||

| ~195-205 | Acetyl C=O | ||

| ~25-30 | Acetyl CH₃ |

Predicted values based on general chemical shift ranges and structural considerations.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules, providing information about the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups: the carbonyl (C=O) stretching vibrations and the vibrations associated with the furan ring.

The presence of two acetyl groups means that a strong absorption band corresponding to the C=O stretching vibration is anticipated. For ketones, this band typically appears in the region of 1710-1740 cm⁻¹ pg.edu.pllibretexts.org. Given the conjugation of the acetyl groups with the furan ring, a slight shift to lower wavenumbers might occur, but the primary characteristic will be a strong absorption in this carbonyl region.

The furan ring itself will contribute several absorption bands, including C-H stretching vibrations (around 3100-3000 cm⁻¹), C=C stretching vibrations within the ring (around 1500-1600 cm⁻¹), and ring breathing or skeletal vibrations (often in the fingerprint region below 1500 cm⁻¹, e.g., C-O stretching and ring deformations).

Table 4.2.1: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group/Bond | Wavenumber (cm⁻¹) | Intensity | Assignment |

| C=O (Ketone) | ~1710-1720 | Strong | Acetyl carbonyl stretching |

| C-H (Aromatic) | ~3100-3000 | Medium | Furan ring C-H stretching |

| C=C (Furan Ring) | ~1580-1600 | Medium | Furan ring C=C stretching |

| C-O (Furan Ring) | ~1000-1200 | Medium | Furan ring C-O stretching/ring vibrations |

| C-H (Methyl) | ~2950-2850 | Medium | Acetyl methyl C-H stretching (symmetric/asym.) |

Data based on general IR absorption ranges for ketones and furan rings pg.edu.pllibretexts.orgresearchgate.netcnrs.fr. Specific experimental data for this compound's IR spectrum was limited in the provided search results tci-thaijo.org.

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy by detecting vibrations that cause a change in the molecule's polarizability. While specific Raman spectroscopic data for this compound was not found in the provided search results, it is expected that the carbonyl stretching vibration and the furan ring vibrations would be Raman-active. The C=O bond, being polarizable, typically gives a strong Raman signal. Similarly, the conjugated π-electron system of the furan ring often leads to Raman-active modes, including ring stretching and breathing vibrations. Detailed interpretation would require experimental spectra.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.

The molecular formula of this compound is C₈H₈O₃. Its calculated monoisotopic molecular weight is approximately 152.047 g/mol , and its nominal molecular weight is 152.1 g/mol , as confirmed by LC-MS google.comtci-thaijo.org. The molecular ion (M⁺) peak in the mass spectrum will correspond to this mass.

Fragmentation in mass spectrometry occurs when the molecular ion, formed during ionization (e.g., electron ionization), becomes unstable and breaks down into smaller, charged fragments and neutral radicals. The pattern of these fragments (the fragmentation pattern) is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): Resulting in a fragment ion with m/z = 152 - 15 = 137.

Loss of an acetyl radical (•COCH₃): Resulting in a fragment ion with m/z = 152 - 43 = 109.

Loss of an acetyl group (CH₃CO) as ketene: This is a common fragmentation for ketones, leading to a fragment ion with m/z = 152 - 42 = 110.

Cleavage of the furan ring: This can lead to various smaller fragments, depending on the stability of the resulting ions.

Table 4.3: Mass Spectrometry Data for this compound

| Compound | Ionization Method | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) | Likely Fragment Description |

| This compound | LC-MS / EI | 152 | 137, 109, 43 | M⁺, [M-CH₃]⁺, [M-COCH₃]⁺, CH₃CO⁺ |

Data based on molecular weight from google.comtci-thaijo.org and predicted fragmentation patterns based on general MS principles for ketones and aromatic compounds chemguide.co.uktutorchase.comlibretexts.orglibretexts.org.

The presence of the molecular ion peak at m/z 152 and characteristic fragment ions, along with the absence of significant peaks corresponding to impurities, confirms the identity and purity of this compound.

Advanced Surface and Bulk Characterization Techniques (General Relevance for Materials)

X-ray Photoelectron Spectroscopy (XPS)X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical state of the elements within the surface of a material. XPS can provide insights into the surface chemistry of furan derivatives, identifying functional groups and their electronic statesacs.orgresearchgate.netresearchgate.netplos.org. For instance, XPS can detect binding energies associated with carbonyl groups and the furan ring, helping to confirm the presence and environment of these functionalities on a surface or within a materialresearchgate.netplos.org. It is particularly useful for analyzing surface modifications or the composition of thin films and coatingsresearchgate.netplos.org.

Compound List

this compound

Furan

Maleic anhydride (B1165640)

2,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene

2,5-dipropionylfuran

3-Acetyl-2,5-dimethylfuran

2-Furoic acid

5-Hydroxymethylfurfural (B1680220) (HMF)

2,5-Furandicarboxylic acid (FDCA)

Poly(ethylene furandicarboxylate) (PEF)

2-Furanmethanethiol (FMT)

2-Furonitrile (FN)

3-Acetyl-2,5-dimethyl furan

2,5-Dimethyl furan-2,5-dicarboxylate (B1257723)

Furfural

Furfuryl alcohol

2-Methylfuran

2-Ethylfuran

2-Butylfuran

2-Pentylfuran

3-Methylfuran

2,3-Dimethylfuran

X-ray Absorption Fine Structure Spectroscopy (XAFS)

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique used to probe the local atomic and electronic structure of materials researchgate.net. It encompasses X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information about the oxidation state, coordination environment, and electronic structure, particularly the unoccupied electronic states, of an absorbing atom researchgate.netwikipedia.org. EXAFS, on the other hand, yields quantitative data on the local atomic environment, including bond distances, coordination numbers, and Debye-Waller factors, through the analysis of photoelectron scattering researchgate.netwikipedia.org.

While specific XAFS studies dedicated solely to this compound were not extensively detailed in the provided search results, general applications of XAFS to furan derivatives suggest its utility. Studies on similar furan compounds indicate that XANES at the carbon K-edge can reveal features related to and antibonding orbitals, providing insights into the hybridization and electronic character of the furan ring carbons and carbonyl groups researchgate.net. The carbonyl carbons in this compound, with their sp2 hybridization and electron-withdrawing nature, would be expected to exhibit characteristic spectral features in XANES, reflecting their bonding environment researchgate.net. EXAFS analysis would further contribute by detailing the immediate atomic surroundings of the constituent atoms in the molecule.

Electron Microscopy Techniques (SEM, TEM)

Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offers high-resolution imaging capabilities essential for characterizing the morphology and structure of materials thermofisher.commicrobeonline.commeasurlabs.com. SEM primarily provides information about the surface topography and composition by detecting backscattered or secondary electrons thermofisher.commicrobenotes.com. TEM, conversely, uses transmitted electrons to reveal the internal structure, such as crystal structure, morphology, and stress states, requiring samples to be very thin thermofisher.commicrobeonline.commeasurlabs.com.

Research on crystalline this compound has utilized SEM to observe particle morphology and size distributions. Typical SEM images of synthesized this compound powder reveal agglomerates of crystalline particles, with reported average size ranges from 5 to 20 µm sciopen.com. TEM analysis of individual particles has indicated a monoclinic crystal structure, with lattice fringes visible at high magnification, suggesting a well-ordered crystalline nature sciopen.com. In other instances, TEM analysis of this compound nanoparticles synthesized via specific routes has shown spherical particles with diameters ranging from 50 to 150 nm, exhibiting polycrystalline structures google.com. SEM images in such cases confirmed the presence of these nanoparticles, often forming aggregates google.com.

Table 1: Morphological Characteristics of this compound

| Technique | Observed Features | Size Range | Crystal Structure | Reference |

| SEM | Agglomerates of crystalline particles, porous surface | 5–20 µm | Not specified | sciopen.com |

| TEM | Crystalline particles, lattice fringes visible | Not specified | Monoclinic | sciopen.com |

| TEM | Spherical nanoparticles, polycrystalline structure | 50–150 nm | Polycrystalline | google.com |

| SEM | Nanoparticles, fractal-like aggregates | Not specified | Not specified | google.com |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that maps surface topography by detecting forces between a sharp tip and the sample surface trigenotoul.compressbooks.pubnist.gov. It is capable of providing detailed three-dimensional images of surface features with nanometer-scale precision, offering insights into surface roughness, morphology, and even mechanical properties trigenotoul.compressbooks.pub. Unlike electron microscopy, AFM can image both conductive and insulating materials without requiring sample coating nist.gov.

AFM studies on this compound, when deposited as thin films, have characterized its surface topography. Imaging of thin films on mica substrates has demonstrated relatively smooth surfaces researchgate.net. Quantitative analysis of these surfaces has yielded average root-mean-square (RMS) roughness values of approximately 1.5 ± 0.3 nm over a 1x1 µm scan area, indicating a well-ordered crystalline surface researchgate.net. AFM's ability to resolve nanoscale features makes it valuable for understanding the surface characteristics of crystalline organic compounds like this compound.

Table 2: Surface Roughness of this compound Films

| Technique | Sample Description | Scan Area | RMS Roughness | Reference |

| AFM | Thin film on mica | 1x1 µm | 1.5 ± 0.3 nm | researchgate.net |

Thermal Analysis (DSC, TGA)

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for evaluating the thermal stability and phase transitions of chemical compounds labmanager.comuniversallab.orgnetzsch.com. TGA measures mass changes as a function of temperature, revealing decomposition points, thermal stability, and residual content labmanager.comuniversallab.org. DSC quantifies heat flow associated with thermal events like melting, crystallization, and glass transitions labmanager.comuniversallab.org.

For this compound, DSC measurements have identified a sharp endotherm corresponding to its melting point, typically reported in the range of 110-112 °C researchgate.net. TGA studies indicate that the compound possesses good thermal stability, with significant decomposition generally beginning above 240-250 °C trigenotoul.comresearchgate.net. Decomposition typically occurs in a single step within a temperature range of approximately 250 °C to 350 °C, leaving minimal residue trigenotoul.comlabmanager.com.

Table 3: Thermal Properties of this compound

| Technique | Property | Value(s) | Reference |

| DSC | Melting Point | 110–112 °C | researchgate.net |

| TGA | Onset of Decomp. | > 240 °C | trigenotoul.comresearchgate.net |

| TGA | Decomposition Range | ~250–350 °C | trigenotoul.comlabmanager.com |

| TGA | Residue | < 1% | labmanager.com |

Applications of 2,5 Diacetylfuran in Advanced Materials Science and Chemical Synthesis

Monomer in Polymer Chemistry

The furan (B31954) core of 2,5-diacetylfuran, when appropriately functionalized, can be incorporated into various polymer structures. While DAF itself is not directly polymerized into common polymer backbones, its derivatives, particularly 2,5-furandicarboxylic acid (FDCA), are critical monomers for advanced polymers.

Precursor for High-Performance Polyesters

This compound is a precursor to 2,5-furandicarboxylic acid (FDCA) researchgate.net, which is a bio-based monomer recognized as a sustainable alternative to petroleum-derived terephthalic acid (TPA) mdpi.comresearchgate.netnih.gov. FDCA can be polymerized with diols, such as ethylene (B1197577) glycol, to produce polyethylene (B3416737) 2,5-furandicarboxylate (PEF) researchgate.netmdpi.comnih.gov. PEF exhibits superior properties compared to its petrochemical counterpart, polyethylene terephthalate (B1205515) (PET), including enhanced gas barrier performance and improved mechanical strength researchgate.netnih.gov.

| Polyester | Monomers | Key Properties Compared to PET | Citation(s) |

| PEF | 2,5-Furandicarboxylic Acid (FDCA) + Ethylene Glycol | 11-19x better CO₂ barrier, 10-13.1x better O₂ barrier, ~50% higher tensile modulus, ~40% higher tensile strength | researchgate.netnih.gov |

Building Block for Epoxy Resins

The furan ring structure present in this compound can be leveraged to create furan-based monomers that are suitable for epoxy resin synthesis google.comspecificpolymers.com. Through oxidation or reduction processes, DAF can be transformed into furan diacids or furan diols. These furanic compounds, such as 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), are recognized as building blocks for bio-based epoxy resins specificpolymers.com. These bio-based alternatives are being developed to replace traditional petroleum-based epoxy resins, addressing environmental and health concerns associated with current formulations specificpolymers.comvito.bemdpi.com.

Component in Polyamide and Polyurethane Synthesis

Similar to its role in polyesters, this compound serves as a precursor to FDCA, a monomer used in the synthesis of polyamides and polyurethanes mdpi.comresearchgate.netgoogle.comgoogle.com. FDCA provides a rigid, aromatic structure that can impart desirable mechanical and thermal properties to these polymers, making them suitable for engineering applications researchgate.netrsc.org. Research is ongoing to develop fully bio-based polyamides and polyurethanes utilizing furanic monomers, offering sustainable alternatives to conventional materials rsc.orgstanford.edursc.org.

Intermediate in the Synthesis of Value-Added Chemicals

Beyond its utility in polymer science, this compound is a key intermediate for synthesizing other valuable chemicals, most notably 2,5-furandicarboxylic acid.

Conversion to 2,5-Furandicarboxylic Acid (FDCA)

A significant transformation of this compound involves its conversion into 2,5-furandicarboxylic acid (FDCA) researchgate.net. This oxidation reaction, which can be achieved through methods like the iodoform (B1672029) reaction, yields FDCA, a crucial platform chemical researchgate.netfrontiersin.org. FDCA is highly sought after for its potential to replace petroleum-based terephthalic acid in the production of bioplastics, such as PEF mdpi.comresearchgate.netnih.govfrontiersin.orggoogle.comwikipedia.org. The efficient synthesis of FDCA from DAF contributes to the development of a more sustainable chemical industry.

Derivatization to Furan-based Ligands and Complexes

While direct derivatization of this compound into ligands is not extensively detailed in the provided literature, furan derivatives are known to be used in the synthesis of ligands for coordination chemistry mdpi.comsemanticscholar.orgajol.info. Compounds like 2,5-diformylfuran (DFF), which shares the furan core with DAF, are used to create macrocyclic ligands and biologically active compounds mdpi.com. The acetyl groups on DAF offer reactive sites that could potentially be modified to create novel furan-based ligands for metal complexes, opening avenues for applications in catalysis or materials science semanticscholar.orgajol.inforesearchgate.net.

Role in Sustainable Chemical Feedstock Development

Extensive research has been conducted on the utilization of biomass as a renewable resource for the development of sustainable chemical feedstocks and platform molecules. Within the furan chemical family, compounds such as 2,5-dimethylfuran (B142691) (DMF), 2,5-diformylfuran (DFF), and 2,5-furandicarboxylic acid (FDCA) have emerged as significant targets due to their potential to replace fossil fuel-derived chemicals and materials renewable-carbon.euresearchgate.netkalioninc.comgoogle.commdpi.comresearchgate.nettechscience.comwikipedia.orgresearchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.netmdpi.comscispace.comresearchgate.netmdpi.comnih.gov.

These furan derivatives are typically synthesized from biomass-derived carbohydrates through various catalytic processes. For example, 2,5-dimethylfuran (DMF) is recognized as a promising second-generation biofuel, offering advantageous properties such as high energy density, low water solubility, and a high octane (B31449) number, making it a viable alternative to gasoline and ethanol (B145695) techscience.comwikipedia.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netmdpi.com. Its production often involves the conversion of fructose (B13574) or glucose, which are obtainable from cellulose, via intermediates like 5-hydroxymethylfurfural (B1680220) (HMF) techscience.comwikipedia.orgmdpi.com.

Similarly, 2,5-furandicarboxylic acid (FDCA) is identified as a key bio-based building block, considered an ideal green alternative to terephthalic acid for the production of polymers like polyethylene furanoate (PEF) researchgate.netkalioninc.comresearchgate.net. FDCA can be synthesized through the oxidation of 5-hydroxymethylfurfural (HMF) or via other biomass-derived intermediates researchgate.netkalioninc.comresearchgate.net. 2,5-Diformylfuran (DFF) is another furan derivative derived from carbohydrates, finding applications in furan-based polymers, macrocyclic ligands, and fluorescent materials researchgate.netmdpi.com.

However, a review of the available scientific literature and search results indicates that This compound is not prominently featured or discussed as a sustainable chemical feedstock or a platform chemical in its own right within the context of biomass conversion and renewable chemical development. While this compound is mentioned incidentally in research concerning the synthesis of 2,5-furandicarboxylic acid, its direct role or potential as a feedstock for sustainable chemical production is not detailed in the provided information researchgate.netfarayandno.ir. The focus of current research in this area appears to be concentrated on other furanic compounds that have demonstrated clear pathways and applications as renewable chemical building blocks and fuels.

Theoretical and Computational Investigations of 2,5 Diacetylfuran

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the behavior of 2,5-diacetylfuran. These methods model the molecule's electron distribution, which governs its physical and chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for determining molecular geometries, vibrational frequencies, and electronic properties. nih.gov For molecules like this compound, DFT calculations can predict optimized structural parameters (bond lengths and angles), distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govuobasrah.edu.iq

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, known as the HOMO-LUMO gap. This gap provides insight into the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. youtube.com For instance, DFT calculations on the structurally similar 2,5-diphenyl furan (B31954) revealed a HOMO-LUMO energy gap of 2.7113 eV, indicating that significant charge transfer can occur within the molecule. researchgate.netasianpubs.org Similar calculations for this compound would elucidate how the acetyl groups influence the electronic properties and reactivity of the furan ring.

DFT is also used to compute other key electronic descriptors. The molecular electrostatic potential (MEP) map, for example, illustrates the charge distribution and can predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the acetyl groups, indicating their susceptibility to electrophilic attack.

Table 1: Representative Electronic Properties of Furan Derivatives Calculated by DFT This table presents data for furan derivatives structurally similar to this compound to illustrate typical DFT calculation outputs.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Basis Set |

| 2,5-Diphenyl Furan | - | - | 2.7113 | Not Specified |

| 2-Acetyl-5-methylfuran | -5.99 | -1.91 | 4.08 | 6–311++G(d,p) |

Data sourced from studies on 2,5-diphenyl furan asianpubs.org and 2-acetyl-5-methylfuran. researchgate.net

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals, which result from the combination of atomic orbitals. researchgate.net In this framework, electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the entire molecule. researchgate.net The Linear Combination of Atomic Orbitals (LCAO) is an approximation used to construct molecular orbitals from a basis set of atomic orbitals.

Mechanistic Probes of Reaction Pathways involving this compound

Computational methods, particularly DFT, are invaluable for exploring the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire potential energy surface of a reaction. mdpi.com

For this compound, this approach can be used to investigate various reaction pathways, such as:

Cycloaddition Reactions : Furan and its derivatives are known to participate in cycloaddition reactions, such as the Diels-Alder reaction. researchgate.net Computational studies on 2,5-dimethylfuran (B142691) have explored the mechanism of its reaction with dienophiles like maleic anhydride (B1165640), showing that catalysts can lower the activation barrier and even change the mechanism from concerted to stepwise. researchgate.net Similar investigations for this compound could predict its reactivity in such cycloadditions.

Oxidation and Pyrolysis : The combustion and atmospheric chemistry of furan derivatives are of significant interest. Mechanistic studies on the oxidation and pyrolysis of 2,5-dimethylfuran have identified key reaction pathways, including H-atom abstraction from the methyl groups and subsequent ring-opening. mdpi.comnih.gov For this compound, theoretical probes could elucidate the mechanisms of its degradation under thermal or oxidative conditions, determining whether reactions initiate at the acetyl groups or the furan ring.

Reduction of Acetyl Groups : The conversion of this compound to other valuable chemicals, such as 2,5-bis(hydroxymethyl)furan, involves the reduction of the acetyl groups. Computational chemistry can model the reaction mechanism with various reducing agents and catalysts, helping to identify the most efficient pathway and reaction conditions.

Computational Design of Novel this compound Derivatives and Catalysts

The predictive power of computational chemistry allows for the in silico design of novel molecules and catalysts, accelerating the discovery process.

By systematically modifying the structure of this compound—for instance, by introducing different substituent groups on the furan ring or modifying the side chains—it is possible to tune its electronic and chemical properties. DFT calculations can predict how these modifications affect the HOMO-LUMO gap, solubility, and reactivity. This computational screening approach can identify promising new derivatives for specific applications, such as monomers for advanced polymers or precursors for pharmaceuticals, before committing to laboratory synthesis.

Furthermore, computational methods are crucial in catalyst design. For reactions involving this compound, such as hydrogenation or oxidation, DFT can be used to model the interaction between the substrate and the active site of a catalyst. For example, a study on the effect of furan on Ziegler-Natta catalysts used DFT to show a high adsorption affinity, explaining its inhibitory effect. mdpi.com This knowledge can guide the design of catalysts that are more active, selective, and resistant to poisoning for the transformation of this compound.

Atomistic Simulations in Furan-Based Systems

While quantum chemical methods are excellent for studying individual molecules or small molecular clusters, atomistic simulations like Molecular Dynamics (MD) are used to model the behavior of larger systems, such as liquids, solids, and polymers. diva-portal.org

MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion. These simulations can predict macroscopic properties from the underlying molecular interactions. For furan-based systems, MD has been used extensively:

Polymerization and Material Properties : Furan-based monomers can be used to create polymers and resins. MD simulations, often employing reactive force fields (ReaxFF), can model the polymerization process itself and predict the mechanical, thermal, and structural properties of the resulting materials. psu.eduacs.org For example, MD simulations of furan resin pyrolysis are used to predict the evolution of molecular structure and properties as the polymer converts into glassy carbon, a material used in high-performance composites. psu.edusemanticscholar.orgresearchgate.net

Phase Behavior : Atomistic simulations can be used to study the phase transitions of molecular crystals. MD simulations have been employed to determine the melting points of organic crystals, including furan, by simulating the coexistence of solid and liquid phases. diva-portal.org This can provide fundamental insight into the intermolecular forces that govern the solid-state properties of this compound and its derivatives.

These simulations bridge the gap between the molecular scale and the macroscopic world, providing crucial data for the development of new materials derived from this compound.

Concluding Remarks and Future Research Outlook for 2,5 Diacetylfuran

Innovations in Green Synthesis and Biorefinery Integration

The commercial viability of 2,5-diacetylfuran hinges on the development of efficient, sustainable, and economically sound synthesis routes that are seamlessly integrated into modern biorefinery operations. Future research will need to prioritize the shift away from conventional, often harsh, chemical methods towards greener catalytic systems.

A primary focus is the catalytic conversion of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from the dehydration of C6 carbohydrates. kuleuven.benih.gov While much research has centered on the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) or its reduction to 2,5-dimethylfuran (B142691) (DMF), the pathways to this compound are less explored but equally important. nih.govnih.govbohrium.com Innovations in this area will likely involve the design of novel heterogeneous catalysts that offer high selectivity and yield under mild reaction conditions, minimizing energy consumption and waste generation.

Metal-free catalytic systems represent a particularly promising frontier. For instance, systems like NaOtBu/DMF have shown high efficiency in converting HMF to FDCA, demonstrating that simple, inexpensive, and environmentally benign catalysts can be highly effective. nih.govrsc.orgresearchgate.net Future work should explore analogous metal-free pathways for the synthesis of this compound from suitable furanic precursors.

The integration of this compound production into a multi-product biorefinery is another critical research direction. Lignocellulosic biomass, comprising cellulose, hemicellulose, and lignin (B12514952), can be fractionated to yield a variety of platform chemicals. kuleuven.bescispace.com A successful biorefinery model would see the conversion of cellulosic and hemicellulosic sugars to HMF and subsequently to this compound, while lignin is valorized into other valuable aromatic compounds. kuleuven.be This integrated approach maximizes resource utilization and enhances the economic feasibility of the entire process. scispace.com

Table 1: Comparison of Catalytic Strategies for Furan (B31954) Derivative Synthesis

| Catalytic Strategy | Precursor | Target Product | Key Advantages | Future Research Focus for this compound Synthesis |

|---|---|---|---|---|

| Heterogeneous Catalysis | 5-HMF | 2,5-Dimethylfuran (DMF) | Catalyst reusability, high conversion rates. bohrium.com | Development of selective catalysts for the acylation or related transformation of furan rings. |

| Metal-Free Catalysis | 5-HMF | 2,5-Furandicarboxylic Acid (FDCA) | Avoids metal contamination, uses common bases. nih.govrsc.org | Exploring organocatalysts and base-catalyzed reactions for this compound synthesis. |

| Biocatalysis | HMF | 2,5-Diformylfuran (DFF) | High selectivity, mild conditions, environmentally friendly. researchgate.net | Engineering enzymes for the specific synthesis of this compound from bio-based precursors. |

| Integrated Biorefining | Carbohydrates | Multiple Furan Derivatives | Maximizes biomass value, reduces waste. scispace.comsemanticscholar.org | Process optimization for co-production of this compound alongside other valuable furans. |

Expanding the Scope of Material Science Applications

The unique bifunctional structure of this compound makes it an attractive monomer for the synthesis of novel polymers and advanced materials. Its potential is analogous to that of other difunctional furans like 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA), which have been investigated for creating bio-based polymers. kuleuven.becnrs.fr

Future research will likely focus on leveraging the acetyl groups of this compound in polymerization reactions. Condensation reactions with diamines could yield novel polyimines or Schiff base polymers, which are known for their thermal stability. researchgate.net Similarly, reactions with diols could produce new classes of polyesters or polyketals. These furan-based polymers are expected to exhibit unique properties, such as enhanced thermal stability, different mechanical characteristics, and potentially improved gas barrier properties compared to their petroleum-based counterparts, making them suitable for applications in packaging, coatings, and specialty resins. cnrs.frmdpi.com

The rigid furan ring is a key structural feature that can impart desirable properties to polymers. FDCA, for example, is considered a bio-based replacement for terephthalic acid in the production of polyesters like poly(ethylene furanoate) (PEF), an alternative to PET. researchgate.netmdpi.com Research into polymers derived from this compound could reveal materials with distinct performance profiles due to the different reactivity and geometry of the acetyl linking groups compared to carboxyl or formyl groups.

Another exciting avenue is the use of this compound or its derivatives as building blocks for metal-organic frameworks (MOFs). researchgate.net Furan-based linkers like FDCA have been successfully used to create porous MOFs for applications in gas storage and separation. researchgate.netgoogle.com The specific geometry and functionality of this compound could lead to MOFs with novel topologies and selective adsorption properties.

常见问题

Q. What are the primary synthetic routes for 2,5-Diacetylfuran (2,5-DAF)?

The furanoylation method involves reacting furan with acetic anhydride under mild conditions to form 2,5-DAF, which serves as a precursor for 2,5-furandicarboxylic acid (FDCA) . A patented method (CN201410763313.2) further optimizes this process using catalysts like sulfuric acid or ionic liquids to enhance yield and selectivity .

Q. How can spectroscopic techniques characterize this compound?

Infrared (IR) spectroscopy identifies acetyl group vibrations (~1700 cm⁻¹), while mass spectrometry (MS) confirms molecular weight (m/z 154 for [M⁺]) . Gas chromatography (GC) with polar columns (e.g., DB-WAX) resolves 2,5-DAF from byproducts under isothermal conditions (120°C) .

Q. What safety protocols are critical when handling this compound?

Avoid contact with oxidizers (e.g., HNO₃) and store in inert, sealed containers under nitrogen to prevent degradation . Use explosion-proof equipment and personal protective gear (e.g., chemical-resistant gloves, fume hoods) .

Advanced Research Questions

Q. How do catalytic mechanisms influence 2,5-DAF synthesis efficiency?

Acid catalysts (e.g., H₂SO₄) protonate furan’s oxygen, enhancing electrophilic acetylation. However, excess acid promotes side reactions (e.g., polymerization), reducing yield . Comparative studies using in situ NMR or GC-MS are recommended to monitor reaction pathways .

Q. What contradictions exist in reported thermodynamic data for 2,5-DAF derivatives?

Predicted gas-phase proton affinities (e.g., 812 kJ/mol for 2,5-dimethylfuran) may conflict with experimental values due to computational approximations . Validate discrepancies via calorimetry or high-precision DFT calculations .

Q. How can reaction conditions be optimized to minimize byproducts in 2,5-DAF synthesis?

Kinetic studies suggest lowering reaction temperatures (<50°C) and using stoichiometric acetic anhydride reduce diacetylated byproducts. Solvent screening (e.g., acetonitrile vs. DMF) also impacts selectivity .

| Parameter | Optimized Value | Impact on Yield |

|---|---|---|

| Temperature | 40–50°C | Reduces polymerization |

| Solvent polarity | Low (e.g., toluene) | Enhances selectivity |

Q. What role do substituents play in the stability of 2,5-DAF derivatives?

Electron-withdrawing groups (e.g., -Br) at the 3,4 positions increase stability by reducing ring strain, as shown in hexasubstituted dihydrofuran analogs . X-ray crystallography confirms steric effects from phenyl groups improve thermal resistance .

Q. How can computational modeling predict 2,5-DAF reactivity in novel reactions?

Density Functional Theory (DFT) simulations of frontier molecular orbitals (HOMO/LUMO) identify reactive sites for nucleophilic attacks. For example, the acetyl group’s carbonyl carbon is electrophilic, favoring aldol condensations .

Methodological Guidance

Designing experiments to resolve conflicting catalytic data:

- Step 1: Replicate reported conditions (e.g., H₂SO₄ concentration, solvent) .

- Step 2: Use GC-MS to quantify 2,5-DAF and byproducts.

- Step 3: Compare results with literature and adjust variables (e.g., catalyst loading) .

Analyzing ecological impacts of 2,5-DAF synthesis byproducts:

Conduct aquatic toxicity assays (e.g., Daphnia magna LC₅₀ tests) for leachable byproducts. Pair with biodegradation studies under OECD guidelines to assess environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。